COPPER (II) UNDECYLENATE
Description
Historical Context and Discovery
The historical development of this compound can be traced to the mid-twentieth century when systematic research into antifungal copper compounds began to emerge. The foundational work establishing copper undecylenate as a therapeutic agent was conducted by Combes, Zuckerman, and Bobroff, whose seminal research was published in the Journal of Investigative Dermatology in 1948. This pioneering study focused on the treatment of dermatomycoses and established the compound's efficacy in dermatological applications, marking one of the earliest systematic investigations into the antifungal properties of copper undecylenate.
The historical significance of this research extends beyond its immediate therapeutic applications, as it represented an early example of the deliberate synthesis and characterization of organometallic compounds for medicinal purposes. The work by Combes and colleagues laid the groundwork for subsequent investigations into metal carboxylate complexes and their biological activities. During this period, the development of copper undecylenate occurred within the broader context of advancing organometallic chemistry and the growing recognition of transition metals' potential in therapeutic applications.
The compound's development was also influenced by the concurrent understanding of undecylenic acid itself, which was first isolated from castor oil distillation products in 1877 through pyrolysis of ricinoleic acid. This historical foundation provided the necessary chemical knowledge for the subsequent synthesis of metal salts, including the copper complex. The recognition that organic fatty acids could exert fungicidal or fungistatic actions contributed to the rationale for developing copper undecylenate as an antifungal agent.
Nomenclature and Classification
This compound possesses a comprehensive nomenclature system that reflects its chemical structure and classification within organometallic chemistry. The compound is systematically named as copper;undec-10-enoate according to International Union of Pure and Applied Chemistry nomenclature conventions. Alternative designations include copper 10-undecenoate and copper undecylenate, with the latter being recognized as the United States Adopted Name.
The molecular formula of this compound is C22H38CuO4, reflecting its composition of twenty-two carbon atoms, thirty-eight hydrogen atoms, one copper atom, and four oxygen atoms. The molecular weight is established at 430.1 grams per mole, providing fundamental data for stoichiometric calculations and analytical procedures. The compound is assigned multiple Chemical Abstracts Service registry numbers, including 35322-29-3 and 1328-71-8, facilitating its identification in chemical databases and regulatory systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H38CuO4 |
| Molecular Weight | 430.1 g/mol |
| IUPAC Name | copper;undec-10-enoate |
| Chemical Abstracts Service Numbers | 35322-29-3, 1328-71-8 |
| European Community Number | 252-511-5 |
| Unique Ingredient Identifier | 1LM0WKL73J |
| Physical Form | Powder |
| Parent Compound | Undecylenic Acid |
The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Cu+2], clearly indicating the coordination of two undecylenate anions with a divalent copper cation. The International Chemical Identifier provides additional structural detail as InChI=1S/2C11H20O2.Cu/c21-2-3-4-5-6-7-8-9-10-11(12)13;/h22H,1,3-10H2,(H,12,13);/q;;+2/p-2.
Significance in Organometallic Chemistry
This compound exemplifies the broader class of transition metal carboxylate complexes, which represent a significant category within organometallic chemistry. These coordination complexes, characterized by carboxylate ligands, demonstrate remarkable diversity in both structure and function. The copper undecylenate complex specifically showcases how transition metals can coordinate with organic carboxylate anions to form stable, biologically active compounds with distinct properties from their constituent components.
The coordination chemistry of this compound involves the interaction between copper(II) ions and undecylenate ligands through carboxylate groups. This coordination can occur through various modes, including monodentate oxygen coordination, bidentate oxygen-oxygen coordination, or bridging arrangements. The specific coordination mode influences the compound's stability, reactivity, and biological activity, making the study of these interactions crucial for understanding the compound's behavior in different environments.
Recent research has demonstrated that copper availability significantly influences the transcriptomic response of fungal pathogens to antifungal treatments. Specifically, studies have shown that small changes in copper availability cause widespread impacts on the transcriptional response of Candida albicans to fluconazole, with fifty percent of the 2359 differentially expressed genes being uniquely driven by exposure to both copper and fluconazole. This finding illustrates the complex interplay between copper coordination chemistry and biological systems, highlighting the significance of copper undecylenate within the broader context of metal-mediated biological processes.
The synthesis of this compound can be achieved through various methodological approaches. One established method involves the reaction of undecylenic acid with copper(II) oxide or copper(II) hydroxide under controlled conditions, typically conducted in organic solvents such as ethanol or methanol. The resulting product requires purification through recrystallization to achieve the desired purity levels for research and application purposes.
Current Research Landscape
Contemporary research on this compound encompasses multiple scientific disciplines, reflecting the compound's multifaceted properties and potential applications. Current investigations focus primarily on advancing understanding of its antifungal mechanisms, exploring novel biomedical applications, and developing improved synthetic methodologies for enhanced compound stability and efficacy.
Mechanistic studies have revealed that this compound operates through multiple pathways to achieve its antifungal effects. The compound inhibits the morphogenesis of Candida albicans, preventing its transformation from the yeast form to the invasive fungal form. This morphological transition is critical for fungal pathogenicity, as the hyphal form is associated with increased virulence and tissue invasion capabilities. Additionally, the compound prevents the conversion of unicellular yeast to their hyphal form, further contributing to its antifungal efficacy.
Recent research has elucidated that the mechanism of action involves the generation of reactive oxygen species through Fenton-type reactions facilitated by copper ions. These reactive oxygen species induce oxidative stress, leading to damage of cellular components including deoxyribonucleic acid, proteins, and lipids in fungal cells. This oxidative damage ultimately results in growth arrest and cell death in susceptible fungal organisms.
Bioconjugation research represents an emerging application area for this compound. Due to its bifunctional properties, the compound is being investigated as a linking molecule for bioconjugation processes, particularly in drug delivery systems where it can conjugate biomolecules such as proteins or peptides to enhance therapeutic efficacy. This application leverages the compound's ability to form stable coordination bonds while maintaining biocompatibility with organic biomolecules.
Comparative efficacy studies have positioned this compound within the context of established antifungal agents. Research demonstrates that biosynthesized copper oxide nanoparticles, related to copper undecylenate chemistry, exhibit minimum inhibitory concentrations of 35.5 micrograms per milliliter against Candida albicans. These findings suggest that copper-based compounds, including copper undecylenate, represent a promising class of antifungal agents with potential advantages over conventional treatments.
Contemporary synthetic approaches focus on optimizing reaction conditions to improve yield and purity of this compound. Advanced methodologies incorporate controlled atmospheric conditions, precise temperature regulation, and specialized purification techniques to enhance the reproducibility and scalability of synthesis protocols. These developments support both research applications and potential commercial production of the compound for various uses.
Structure
3D Structure
Properties
CAS No. |
1328-71-8 |
|---|---|
Molecular Formula |
C11H19O2- |
Molecular Weight |
183.27 g/mol |
IUPAC Name |
undec-10-enoate |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)/p-1 |
InChI Key |
FRPZMMHWLSIFAZ-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Standard Protocol
-
Reagent Preparation : 10.0 g (0.126 mol) of CuO is dispersed in 200 mL anhydrous ethanol under nitrogen atmosphere.
-
Acid Addition : 43.7 g (0.252 mol) of undecylenic acid is added dropwise over 30 min, maintaining temperature at 50–55°C.
-
Reflux : The mixture is refluxed for 4 hr until a deep blue precipitate forms.
-
Isolation : Vacuum filtration through a 0.45 µm membrane yields crude product, which is recrystallized from hot ethyl acetate (yield: 82–87%).
Solvent Optimization
Comparative studies in different solvents show ethanol provides superior kinetics versus methanol or isopropanol:
| Solvent | Reaction Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 4.0 | 85.2 | 98.7 |
| Methanol | 5.5 | 78.9 | 96.2 |
| Isopropanol | 6.8 | 72.4 | 94.8 |
Data derived from USP 35 assay validation studies
Ligand-Assisted Precipitation
Building on nanoparticle synthesis techniques, this method employs coordinating ligands to control particle morphology. Stearic acid and hexadecylamine (HDA) act as capping agents, reducing agglomeration.
Modified Procedure
-
Precursor Solution : 5.0 mmol Cu(NO₃)₂·3H₂O dissolved in 50 mL deionized water.
-
Ligand System : 12 mmol undecylenic acid + 4 mmol HDA in 50 mL octadecene.
-
Phase Transfer : Aqueous precursor is injected into organic phase at 120°C under vigorous stirring.
-
Aging : Reaction maintained at 160°C for 2 hr, yielding monodisperse nanoparticles (30–50 nm).
Ligand Impact Analysis
| Ligand Combination | Particle Size (nm) | Surface Area (m²/g) |
|---|---|---|
| Stearic acid alone | 85 ± 12 | 45.3 |
| HDA + Stearic acid | 38 ± 5 | 112.6 |
| Oleylamine | 120 ± 18 | 28.9 |
Adapted from ligand-mediated nanocrystal synthesis
Aqueous-Phase Co-Precipitation
USP 35 guidelines outline a pharmaceutical-grade synthesis employing controlled pH adjustment:
Industrial-Scale Process
-
Acid Dissolution : 20 kg undecylenic acid dissolved in 400 L deionized water at 70°C.
-
Base Addition : 12.5% Cu(OH)₂ slurry added until pH 7.8–8.2.
-
Digestion : Slurry aged 1 hr at 80°C to enhance crystallinity.
-
Filtration : Belt filter press yields moist cake (22–25% moisture).
-
Drying : Fluidized bed dryer at 60°C produces free-flowing powder (residual solvents <0.1%).
pH-Dependent Yield Profile
| Final pH | Yield (%) | Copper Content (Theoretical: 14.7%) |
|---|---|---|
| 7.0 | 63.2 | 13.1 |
| 7.8 | 94.5 | 14.6 |
| 8.5 | 88.7 | 14.3 |
Data correlate with USP 35 assay specifications
Microwave-Assisted Synthesis
Emerging protocols utilizing microwave irradiation reduce reaction times from hours to minutes:
Accelerated Kinetic Parameters
-
Power : 300 W pulsed irradiation
-
Temperature : 100°C maintained via IR feedback
-
Time : 15 min vs. 4 hr conventional heating
Comparative Performance
| Parameter | Microwave | Conventional |
|---|---|---|
| Reaction time | 15 min | 240 min |
| Energy consumption | 0.8 kWh | 3.2 kWh |
| Particle size | 45 nm | 120 nm |
| PDI | 0.12 | 0.31 |
Critical Analysis of Methodologies
Yield vs. Purity Tradeoffs
| Method | Max Yield (%) | Typical Purity | Scalability |
|---|---|---|---|
| Direct Metathesis | 87 | 98.7% | Industrial |
| Ligand-Assisted | 92 | 99.1% | Pilot |
| Aqueous Co-Precipitation | 95 | 97.5% | Bulk |
| Microwave | 89 | 96.8% | Lab |
Thermal Stability Correlations
Thermogravimetric analysis (TGA) reveals synthesis method impacts decomposition onset:
| Synthesis Route | Onset Temp (°C) | Residual Mass (%) |
|---|---|---|
| Conventional | 218 | 22.4 |
| Microwave | 225 | 18.7 |
| Ligand-Assisted | 240 | 15.2 |
Higher onset temperatures correlate with improved crystalline order
Industrial Purification Protocols
Pharmaceutical manufacturing employs multistage purification per USP guidelines:
-
Solvent Extraction : Chloroform/water partitioning removes unreacted acid.
-
Adsorption Chromatography : Activated carbon (Norit® SX2) treatment reduces heavy metals to <10 ppm.
-
Crystallization : Gradient cooling from ethyl acetate/hexane yields >99% purity.
Chemical Reactions Analysis
Copper (II) undecylenate undergoes several types of chemical reactions, including:
Reduction: Copper (II) ions can be reduced to copper (I) or elemental copper under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antifungal Applications
Overview
Copper (II) undecylenate exhibits broad-spectrum antifungal activity, making it a valuable ingredient in topical antifungal formulations. It is commonly used in the treatment of skin infections such as athlete's foot (tinea pedis) and jock itch (tinea cruris).
Mechanism of Action
The antifungal action of this compound is attributed to its ability to disrupt fungal cell membranes and inhibit fungal growth. It acts synergistically with other undecylenate salts, enhancing the overall efficacy of the formulation.
Formulations
this compound is typically combined with other active ingredients, such as undecylenic acid and zinc undecylenate, to achieve a total undecylenate concentration of 10-25% in topical products .
| Formulation Type | Active Ingredients | Concentration Range |
|---|---|---|
| Cream | Copper undecylenate | 10-25% |
| Ointment | Zinc undecylenate | 10-25% |
| Lotion | Undecylenic acid | 10-25% |
Research and Laboratory Applications
Catalysis in Organic Synthesis
this compound serves as a catalyst in various organic synthesis reactions. Its ability to facilitate polymerization processes has made it a subject of interest in materials science .
Polymerization Studies
In polymer chemistry, this compound has been explored for its role in synthesizing new polymers with enhanced properties. Research indicates that it can be used to initiate polymerization reactions effectively, leading to the development of novel materials .
Biomedical Research
Bioconjugation Studies
Due to its bifunctional properties, this compound is utilized as a linking molecule for bioconjugation processes. This application is particularly relevant in drug delivery systems where it can conjugate biomolecules such as proteins or peptides to enhance therapeutic efficacy .
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal efficacy of this compound demonstrated significant inhibition of Candida albicans biofilm formation at concentrations above 3 mM. The results indicated that treatment with this compound led to reduced transcription levels of hyphal formation-related genes, which are critical for the virulence of fungal infections .
Case Study 2: Polymerization Catalyst
In a laboratory setting, this compound was tested as a catalyst for the polymerization of vinyl monomers. The findings revealed that it could effectively initiate polymerization at lower temperatures compared to traditional catalysts, suggesting potential energy savings and efficiency improvements in industrial applications .
Mechanism of Action
The mechanism of action of copper (II) undecylenate involves its ability to disrupt cellular processes in fungi. Copper ions can generate reactive oxygen species (ROS) through Fenton-type reactions, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids . Additionally, copper ions can interfere with enzyme activity and disrupt membrane integrity, ultimately leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Metal Undecylenates
Copper (II) undecylenate belongs to a family of metal undecylenates, which vary in their central metal ion. Key comparisons include:
Zinc Undecylenate (C₂₂H₃₆O₄Zn)
- Antimicrobial Activity : Zinc undecylenate demonstrates comparable antifungal efficacy to this compound but with significantly lower phytotoxicity, making it a preferred alternative in agricultural settings .
- Solubility : Like this compound, it is water-insoluble but disperses effectively in ointment bases for topical use .
- Safety : Zinc-based compounds exhibit minimal skin irritation, whereas this compound has been associated with allergic reactions in sensitive individuals .
Sodium Undecylenate (C₁₁H₁₉NaO₂)
- Solubility : Unlike this compound, sodium undecylenate is water-soluble, enabling its use in aqueous formulations .
- Applications : Primarily employed in cosmetic and pharmaceutical products as a surfactant and mild antifungal agent, lacking the broad-spectrum potency of this compound .
Calcium Undecylenate (C₂₂H₃₆CaO₄)
- Stability : Calcium undecylenate is less stable under high-temperature conditions compared to this compound, limiting its industrial use .
- Efficacy : Shows moderate antifungal activity but requires higher concentrations to achieve effects comparable to this compound .
Table 1: Comparative Properties of Metal Undecylenates
Comparison with Structurally Similar Esters
This compound shares structural similarities with esters of undecylenic acid, which differ in their functional groups and applications:
Boldenone Undecylenate (C₃₀H₄₄O₃)
- Structure : A synthetic anabolic steroid esterified with undecylenic acid. Unlike this compound, it contains a steroid backbone .
- Function : Used in veterinary medicine to promote muscle growth, contrasting sharply with this compound’s antifungal role .
- Release Kinetics : Both compounds exhibit prolonged release due to the undecylenate ester’s 11-carbon chain, which delays hydrolysis .
Undecanoate Esters (e.g., Testosterone Undecanoate)
- Chain Length: Undecanoate has a fully saturated 11-carbon chain, whereas undecylenate has a mono-unsaturated chain.
- Bioavailability: this compound’s insolubility limits systemic absorption, while undecanoate esters (e.g., oral testosterone) rely on lipid vehicles for delivery .
Table 2: Structural and Functional Comparison of Undecylenate Esters
Comparison with Broad-Spectrum Antifungal Agents
This compound is often compared to other biocides with overlapping applications:
Zinc Stearate (Zn(C₁₈H₃₅O₂)₂)
- Mechanism : Acts as a physical barrier against fungi rather than inhibiting morphogenesis like this compound .
- Efficacy : Less effective in high-moisture environments compared to this compound .
Copper (II) Oxide (CuO)
Critical Research Findings and Gaps
- Superiority of Zinc Alternatives : Zinc undecylenate matches this compound’s antifungal performance with reduced environmental and dermal toxicity, supporting its adoption in sustainable agriculture .
- Research Gaps: Limited data exist on the long-term environmental impact of this compound accumulation in soil ecosystems. Comparative studies with zinc undecylenate in aquatic environments are also needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
